N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide

Medicinal chemistry FABP4/5 inhibition Structure-activity relationship

This specific 2-methoxy regioisomer is essential for FABP4/5 inhibitor research. The thiophen-3-yl attachment and unsubstituted benzamide core provide a unique SAR tool for metabolic disease studies. Unlike the 3-methoxy isomer or 5-chloro analog, this compound preserves key hydrogen-bonding geometry and avoids metabolic soft spots. Ideal for head-to-head microsomal stability comparisons and FEP calculations.

Molecular Formula C16H20N2O2S
Molecular Weight 304.41
CAS No. 946373-55-3
Cat. No. B2776166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide
CAS946373-55-3
Molecular FormulaC16H20N2O2S
Molecular Weight304.41
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=CC=CC=C1OC)C2=CSC=C2
InChIInChI=1S/C16H20N2O2S/c1-18(2)14(12-8-9-21-11-12)10-17-16(19)13-6-4-5-7-15(13)20-3/h4-9,11,14H,10H2,1-3H3,(H,17,19)
InChIKeyRSAOZPGOLDPDIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide (CAS 946373-55-3): Baseline Identity and Procurement Context


N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide (CAS 946373-55-3) is a synthetic small molecule belonging to the non-annulated thiophenylamide class, characterized by a 2-methoxybenzamide core linked via an ethylene spacer to a thiophen-3-yl-substituted dimethylamino group [1]. With a molecular weight of 304.4 g/mol, a computed XLogP3-AA of 2.4, a topological polar surface area of 69.8 Ų, and one hydrogen bond donor paired with four hydrogen bond acceptors, the compound occupies physicochemical space consistent with CNS-drug-like properties [1]. It is offered primarily as a research reagent for biochemical probe development and medicinal chemistry optimization, though publicly available bioactivity data remain sparse [1][2].

Why Generic Substitution Fails for N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide


Within the non-annulated thiophenylamide series, minor structural perturbations produce disproportionate shifts in target engagement and physicochemical profile. The 2-methoxy regioisomer (this compound) differs from its 3-methoxy isomer (CAS 946199-05-9) in hydrogen-bonding geometry and electronic distribution on the benzamide ring, which can alter recognition by FABP4/5 binding pockets that rely on precise positioning of the methoxy oxygen for key hydrogen-bond interactions [1]. The thiophen-3-yl attachment distinguishes this compound from the thiophen-2-yl analog (CAS 878419-37-5), affecting the dihedral angle between the thiophene ring and the amide linker, a parameter known to modulate FABP inhibitor potency [1][2]. Furthermore, absence of the 5-chloro substituent found in the 5-chloro derivative (CAS 946373-42-8) eliminates a metabolic soft spot and alters lipophilicity, directly impacting in vitro clearance and solubility [2]. These structural nuances mean that generic interchange among analogs cannot preserve a defined pharmacological fingerprint or consistent ADME behavior.

Product-Specific Quantitative Evidence Guide: Where N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide Differentiates from Analogs


Regioisomeric Positioning of the Methoxy Group: 2- vs 3-Methoxybenzamide Isomer

The 2-methoxy substitution on the benzamide ring of the target compound creates a distinct intramolecular hydrogen-bond network compared to the 3-methoxy isomer (CAS 946199-05-9). In FABP4/5 inhibitors, the methoxy oxygen at the ortho position can interact with the catalytic tyrosine residue via a water-mediated hydrogen bond, whereas the meta-methoxy analog cannot engage this interaction due to geometric constraints [1]. This positional difference is directly relevant because FABP4 inhibitors showing sub-micromolar potency typically require the 2-methoxy substitution for optimal binding, as indicated by Roche's non-annulated thiophenylamide patent examples [1]. Caution: No head-to-head IC50 comparison between the two regioisomers is publicly available; this is a class-level inference based on SAR trends disclosed in the Roche patent [1].

Medicinal chemistry FABP4/5 inhibition Structure-activity relationship

Thiophene Attachment Point: Thiophen-3-yl vs Thiophen-2-yl Geometry

The target compound features a thiophen-3-yl group attached to the ethylene linker, whereas the thiophen-2-yl analog (CAS 878419-37-5) connects through the 2-position of the thiophene ring. In the Roche FABP4/5 inhibitor patent, the thiophene attachment point is a critical determinant of inhibitor potency: thiophen-3-yl derivatives consistently exhibit superior complementarity to the lipophilic pocket formed by FABP4 residues Phe16, Met20, and Ala33 compared to thiophen-2-yl analogs, which project the sulfur atom into a sterically disfavored orientation [1]. Although no published IC50 data exist for either compound, the patent's exemplified most potent compounds uniformly utilize thiophen-3-yl or substituted thiophen-3-yl scaffolds [1]. Caution: This is a class-level inference drawn from patent SAR trends, not a direct head-to-head comparison of the two isolated amines.

Molecular recognition Conformational analysis FABP inhibitor design

Absence of 5-Chloro Substituent: Differentiation from the 5-Chloro Derivative

The target compound lacks the 5-chloro substituent present on the benzamide ring of the 5-chloro derivative (CAS 946373-42-8). In drug discovery programs, aromatic chlorine atoms are well-established metabolic soft spots for cytochrome P450-mediated oxidative dechlorination, which can generate reactive metabolites and increase intrinsic clearance in human liver microsomes [1]. The unsubstituted 2-methoxybenzamide core of the target compound eliminates this metabolic liability. While no head-to-head microsomal stability data are available for these two specific compounds, the general principle—that removal of aryl chlorine reduces oxidative metabolism—is supported by extensive medicinal chemistry literature [1][2]. Additionally, the target compound's computed logP of 2.4 [2] is lower than the predicted logP of the 5-chloro derivative (estimated ~2.9 based on the additive contribution of chlorine), which translates to improved aqueous solubility for in vitro assay compatibility.

ADME optimization Metabolic stability Hepatocyte clearance

Dimethylamino Group Basicity and Cellular Permeability Profile

The tertiary dimethylamino group in the target compound has a calculated pKa of approximately 8.8, placing it in the range where a significant fraction of the compound is uncharged at physiological pH (7.4). Using the Henderson-Hasselbalch equation, ~96% of molecules are protonated at pH 7.4, yet the 4% neutral fraction is sufficient to support passive membrane permeation via the pH-partition mechanism [1]. This is in contrast to primary amine analogs, which typically have higher pKa values (~10.5) and remain >99.9% protonated, severely limiting passive permeability [1]. The dimethylamino group therefore provides a balanced profile: sufficient basicity for hydrogen-bonding and electrostatic interactions with aspartate/glutamate residues in the FABP4 binding pocket, while retaining adequate neutral fraction for membrane transit. No direct PAMPA or Caco-2 data are available for this compound.

Physicochemical profiling Permeability PAMPA

Best Research and Industrial Application Scenarios for N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide


FABP4/5 Dual Inhibitor Lead Optimization Programs

The compound's 2-methoxybenzamide scaffold and thiophen-3-yl attachment align with the FABP4/5 inhibitor pharmacophore described in the Roche patent [1]. Research teams pursuing metabolic disease or atherosclerosis targets can use this compound as a starting point for systematic SAR exploration, leveraging the dimethylamino group for solubility and the unsubstituted benzamide core for subsequent derivatization. Its predicted favorable permeability profile supports use in cell-based adipocyte assays of fatty acid transport.

Biochemical Probe Development for Lipid Chaperone Proteins

The compound's computed physicochemical properties (MW 304.4, XLogP 2.4, TPSA 69.8 Ų) place it within lead-like chemical space, making it suitable as a tool compound for investigating FABP-mediated lipid trafficking [1]. The 2-methoxy substitution provides a potential handle for fluorescent labeling or biotinylation without perturbing the core binding motif, as the ortho position is less sterically encumbered than the 3- or 4-positions in the FABP4 binding site, based on patent docking models [1].

Comparative Metabolism Studies of Thiophenylamide Series

The absence of the 5-chloro substituent makes this compound an ideal reference compound for comparative microsomal stability studies against its chlorinated analog (CAS 946373-42-8). Researchers can pair these two compounds to isolate the metabolic liability introduced by the aryl chlorine atom, generating data to inform the design of metabolically stable FABP inhibitors [2]. This head-to-head comparison in human liver microsomes would directly quantify the impact of chlorine on intrinsic clearance.

Computational Chemistry Benchmarking and Free-Energy Perturbation Studies

With its well-defined structure, moderate molecular weight, and absence of rotatable bond complexity beyond the ethylene linker, this compound serves as an ideal test case for free-energy perturbation (FEP) calculations comparing 2-methoxy vs 3-methoxy regioisomers or thiophen-3-yl vs thiophen-2-yl analogs. The computed physicochemical properties from PubChem provide a baseline for validating in silico models before extending predictions to more complex analogs [1].

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